molecular formula C25H31N3O B4084074 2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol

Cat. No. B4084074
M. Wt: 389.5 g/mol
InChI Key: WBGHWBUEJHZAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol, also known as QPE, is a chemical compound that has been studied for its potential use in various scientific research applications. QPE is a piperazine derivative that has been synthesized through a number of methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This compound has also been shown to have affinity for other neurotransmitter receptors, including adrenergic and histamine receptors. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain and nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the inhibition of histamine release. This compound has also been shown to have anxiolytic and antipsychotic effects, and has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.

Advantages and Limitations for Lab Experiments

2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has a number of advantages for use in lab experiments, including its high affinity for dopamine D2 receptors, its ability to modulate dopamine release, and its ability to regulate neuronal activity. However, this compound also has some limitations for use in lab experiments, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are a number of future directions for research on 2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol, including the study of its effects on other neurotransmitter receptors, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a tool for studying the effects of dopamine on the brain.

Scientific Research Applications

2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been studied for its potential use in a range of scientific research applications, including its use as a ligand for G protein-coupled receptors, its use as a tool for studying the effects of dopamine on the brain, and its use in the treatment of various neurological disorders. This compound has been shown to have a range of effects on the brain and nervous system, including the modulation of dopamine release and the regulation of neuronal activity.

properties

IUPAC Name

2-[1-(3-phenylpropyl)-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O/c29-18-13-24-20-27(19-23-11-4-10-22-12-5-14-26-25(22)23)16-17-28(24)15-6-9-21-7-2-1-3-8-21/h1-5,7-8,10-12,14,24,29H,6,9,13,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGHWBUEJHZAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC3=C2N=CC=C3)CCO)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.